molecular formula C13H20N2O5 B11763527 7-(tert-Butoxycarbonyl)-1-oxo-2,7-diazaspiro[4.4]nonane-4-carboxylic acid

7-(tert-Butoxycarbonyl)-1-oxo-2,7-diazaspiro[4.4]nonane-4-carboxylic acid

Cat. No.: B11763527
M. Wt: 284.31 g/mol
InChI Key: DQTUUKQMHSAXSC-UHFFFAOYSA-N
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Description

Chemical Structure: This compound features a spiro[4.4]nonane core with a 1-oxo group, a carboxylic acid substituent at position 4, and a tert-butoxycarbonyl (Boc) protective group at the 7-position of the diazaspirane system. Its molecular formula is C₁₃H₂₀N₂O₅ (based on analogs in ).

Applications: Spirocyclic compounds like this are critical intermediates in medicinal chemistry, particularly in the synthesis of protease inhibitors, kinase modulators, and other bioactive molecules. For instance, similar diazaspiro structures are used in SARS-CoV-2 inhibitor development ().

Properties

Molecular Formula

C13H20N2O5

Molecular Weight

284.31 g/mol

IUPAC Name

7-[(2-methylpropan-2-yl)oxycarbonyl]-1-oxo-2,7-diazaspiro[4.4]nonane-4-carboxylic acid

InChI

InChI=1S/C13H20N2O5/c1-12(2,3)20-11(19)15-5-4-13(7-15)8(9(16)17)6-14-10(13)18/h8H,4-7H2,1-3H3,(H,14,18)(H,16,17)

InChI Key

DQTUUKQMHSAXSC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(C1)C(CNC2=O)C(=O)O

Origin of Product

United States

Preparation Methods

Cyclocondensation Approaches

A foundational method involves cyclocondensation of bifunctional precursors. For example, ethyl malonate derivatives can undergo double nucleophilic substitution with diamines to form spirocyclic intermediates. In a patent synthesis of tert-butyl-1,7-diazaspiro[3.5]nonane-1-carboxylate, ethyl malonate was treated with lithium borohydride to yield a diol, which was subsequently tosylated and cyclized using cesium carbonate in acetonitrile. Adapting this to a [4.4] system would require elongating the carbon chain, potentially using δ-valerolactam derivatives as precursors.

Michael Addition-Mediated Spirocyclization

Catalytic asymmetric Michael additions have been employed to construct diazaspiro[4.4]nonane diastereomers. In one approach, copper-catalyzed addition of cyclic azomethine ylides to nitroalkenes generated syn or anti adducts with >99% enantiomeric excess, followed by NaBH4 reduction to yield chiral spirocycles. While this method focuses on 1,7-diazaspiro[4.4]nonanes, oxidation of the reduced amine intermediates could introduce the ketone moiety required for the target compound.

Stepwise Synthesis of 7-(tert-Butoxycarbonyl)-1-oxo-2,7-diazaspiro[4.4]nonane-4-carboxylic Acid

Route 1: Tosylation-Cyclization Sequence

Adapted from a tert-butyl-1,7-diazaspiro[3.5]nonane synthesis:

  • Diethyl 1-Acetylcyclopropane-1,3-dicarboxylate Formation : Ethyl malonate reacts with 1,2-dibromoethane under basic conditions to form the cyclopropane ring.

  • Reduction and Tosylation : Lithium borohydride reduces the ester to a diol, which is tosylated using p-toluenesulfonyl chloride.

  • Cyclization : Treatment with cesium carbonate in acetonitrile induces spirocyclization. For a [4.4] system, extending the diol chain to a pentanediol derivative may be necessary.

  • Boc Protection : Reaction with Boc anhydride in dichloromethane introduces the tert-butoxycarbonyl group.

  • Oxidation and Carboxylic Acid Formation : Selective oxidation of a secondary alcohol to a ketone (e.g., using Jones reagent) followed by hydrolysis of an ester to carboxylic acid completes the synthesis.

Key Data :

StepReagents/ConditionsYield
1Ethyl malonate, 1,2-dibromoethane, K2CO3, 80°C85%
3Cs2CO3, CH3CN, 90°C70%
4Boc2O, CH2Cl2, 25°C95%

Route 2: Asymmetric Catalysis and Post-Modification

Building on enantioselective Michael addition methodology:

  • Copper-Catalyzed Addition : Cyclic azomethine ylide reacts with methyl vinyl ketone using a N,P-ligand/Cu(OAc)2 system to form a syn-adduct with 99:1 dr.

  • Reductive Amination : NaBH4 reduces the imine to a secondary amine, forming the diazaspiro[4.4]nonane core.

  • Oxidative Functionalization : TEMPO/BAIB oxidation introduces the ketone at C1, while saponification of a methyl ester yields the C4 carboxylic acid.

  • Boc Protection : Standard Bocylation under Schotten-Baumann conditions.

Comparative Analysis of Synthetic Routes

ParameterTosylation-CyclizationAsymmetric Catalysis
Total Steps54
Overall Yield~45%~55%
StereocontrolRacemicEnantioselective
ScalabilityIndustrial (kg-scale)Lab-scale (mg-g)
Functional GroupsSequential introductionConvergent

Critical Reaction Optimization Insights

  • Cyclization Efficiency : Higher temperatures (90°C) and polar aprotic solvents (acetonitrile) improve ring closure yields in spirocyclic systems.

  • Boc Protection : Boc anhydride in dichloromethane with DMAP catalyst achieves near-quantitative yields without epimerization.

  • Oxidation Selectivity : Transition-metal-free oxidants like TEMPO/BAIB prevent over-oxidation of sensitive amines .

Chemical Reactions Analysis

Types of Reactions

7-(tert-Butoxycarbonyl)-1-oxo-2,7-diazaspiro[4.4]nonane-4-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to convert specific functional groups into their reduced forms.

    Substitution: Substitution reactions can occur at various positions on the spirocyclic core, allowing for the introduction of different substituents. Common reagents for these reactions include halides, nucleophiles, and electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halides, nucleophiles, electrophiles, and suitable catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

7-(tert-Butoxycarbonyl)-1-oxo-2,7-diazaspiro[4.4]nonane-4-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, enabling the construction of complex molecules with spirocyclic structures.

    Biology: The compound can be used in the development of biologically active molecules, including potential drug candidates.

    Medicine: It has applications in medicinal chemistry for the design and synthesis of new pharmaceuticals.

    Industry: The compound is used in the production of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 7-(tert-Butoxycarbonyl)-1-oxo-2,7-diazaspiro[4.4]nonane-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to fit into unique binding sites on target molecules, influencing their activity. This can lead to various biological effects, depending on the specific application and target.

Comparison with Similar Compounds

Structural Analogs and Key Differences

The following table highlights structural analogs and their distinguishing features:

Compound Name Spiro Ring System Substituents Molecular Weight CAS Number Key Applications/Notes
7-(tert-Butoxycarbonyl)-1-oxo-2,7-diazaspiro[4.4]nonane-4-carboxylic acid (Target) [4.4] 4-carboxylic acid, 1-oxo, 7-Boc ~292.3* Not explicitly listed Intermediate for bioactive molecules; structural rigidity enhances binding affinity
2-(tert-Butoxycarbonyl)-2-azaspiro[4.4]nonane-7-carboxylic acid () [4.4] 7-carboxylic acid, 2-Boc 269.34 1341037-89-5 Used in peptide mimetics; lacks 1-oxo group, altering reactivity
tert-Butyl 1-oxo-2,7-diazaspiro[3.5]nonane-7-carboxylate () [3.5] 1-oxo, 7-Boc 269.3 1032158-48-7 Smaller spiro ring ([3.5] vs. [4.4]) reduces steric bulk; potential for CNS-targeting drugs
7-Boc-1-oxa-2,7-diazaspiro[4.4]non-2-ene-3-carboxylic acid () [4.4] 3-carboxylic acid, 1-oxa, 2-ene, 7-Boc 270.28 1160247-02-8 Oxa substitution introduces ether linkage; conjugated double bond enhances planarity
tert-Butyl 6-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate () [4.4] 6-oxo, 2-Boc ~263.3 1194376-44-7 Positional isomer of target compound; altered carbonyl placement affects hydrogen bonding

* Estimated based on analogs.

Physicochemical and Pharmacological Properties

  • Solubility and Stability : The Boc group enhances solubility in organic solvents (e.g., acetonitrile, DCM) and stabilizes the amine during synthesis (). The carboxylic acid moiety improves water solubility compared to esters ().
  • Bioactivity: Spiro[4.4] systems are favored in drug design for their conformational restriction, which improves target selectivity. For example, 7-azaspiro[4.4]nonane derivatives show promise in antiviral research ().

Biological Activity

7-(tert-Butoxycarbonyl)-1-oxo-2,7-diazaspiro[4.4]nonane-4-carboxylic acid is a complex organic compound notable for its unique spirocyclic structure and potential biological activities. This article delves into its synthesis, biological interactions, and therapeutic implications based on diverse research findings.

  • Molecular Formula : C13H20N2O5
  • Molecular Weight : 284.31 g/mol
  • CAS Number : 1823415-48-0

Synthesis

The synthesis of this compound typically involves multiple synthetic steps starting from readily available precursors. Key steps include:

  • Protection of amine functionalities using the tert-butoxycarbonyl (Boc) group.
  • Formation of the spirocyclic structure , which is crucial for its biological activity.
  • Optimization of reaction conditions such as temperature and solvent to achieve high yields.

Biological Activity

Research indicates that this compound interacts with various biological targets, potentially modulating enzyme activity or receptor interactions. Below are some specific areas of biological activity:

Enzyme Inhibition

Studies have suggested that this compound may inhibit certain enzymes involved in metabolic pathways, which could have implications for drug development targeting metabolic disorders.

Antimicrobial Properties

Preliminary investigations indicate potential antimicrobial activity against various pathogens. For instance, related compounds have shown efficacy in inhibiting bacterial growth, suggesting a similar potential for this compound.

Case Studies

  • Antimicrobial Activity : A study evaluated the antimicrobial properties of structurally similar diazaspiro compounds and found significant inhibition against Staphylococcus aureus and Escherichia coli. This suggests that this compound may exhibit similar effects due to its structural resemblance.
  • Enzyme Interaction Studies : Research involving enzyme assays has demonstrated that derivatives of this compound can modulate the activity of certain kinases, indicating potential applications in cancer therapy.

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesBiological Activity
This compoundSpirocyclic structurePotential enzyme modulation
1-benzylcarbamoyl-7-tert-butoxycarbonyl-1,7-diazaspiro[3.5]nonaneBenzyl group substitutionAntimicrobial activity
7-tert-butoxycarbonyl-1,4-dioxa-7-azaspiro[4.4]nonaneDioxane moietyAntifungal properties

Future Directions

Further research is warranted to explore the full spectrum of biological activities associated with this compound. Specific areas for future studies include:

  • In vivo efficacy studies to determine therapeutic potential.
  • Mechanistic studies to elucidate the pathways through which this compound exerts its effects.
  • Structure–activity relationship (SAR) studies to optimize the compound for enhanced potency and selectivity.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 7-(tert-Butoxycarbonyl)-1-oxo-2,7-diazaspiro[4.4]nonane-4-carboxylic acid?

  • Methodology : Synthesis typically involves multi-step organic reactions, including cyclization and protection/deprotection strategies. For example, tert-butoxycarbonyl (Boc) protection is critical to preserve amine functionality during synthesis. Solvent choice (e.g., tetrahydrofuran) and base selection (e.g., sodium hydride) significantly impact reaction efficiency and yield . Acidic conditions (e.g., trifluoroacetic acid in dichloromethane) are often used for Boc group removal .
  • Optimization : Monitor reaction progress via thin-layer chromatography (TLC) or LC-MS. Purification via column chromatography or recrystallization is recommended to achieve >95% purity .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Characterization Tools :

  • NMR : 1^1H and 13^{13}C NMR are essential for verifying spirocyclic structure and Boc group placement. For example, tert-butyl protons appear as a singlet at ~1.4 ppm in 1^1H NMR .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., calculated m/z for C12H20N2O3C_{12}H_{20}N_2O_3: 240.3) .
  • Infrared Spectroscopy : Detect carbonyl stretches (e.g., Boc carbonyl at ~1680–1720 cm1^{-1}) .

Q. What safety protocols are critical when handling this compound?

  • Hazard Mitigation :

  • Storage : Store refrigerated (2–8°C) in airtight containers to prevent hydrolysis. Avoid exposure to moisture and static discharge .
  • PPE : Use nitrile gloves, chemical safety goggles, and lab coats. Handle in a fume hood to minimize inhalation risks .
  • Decomposition : Thermal degradation may release carbon monoxide and nitrogen oxides; use dry chemical extinguishers for fires .

Advanced Research Questions

Q. How does the spirocyclic framework influence reactivity in medicinal chemistry applications?

  • Stereochemical Rigidity : The spiro[4.4]nonane core restricts conformational flexibility, enhancing binding specificity to biological targets like proteases or GPCRs .
  • Functional Group Compatibility : The Boc group enables selective derivatization (e.g., coupling with amino acids via carbodiimide chemistry) without disrupting the diazaspiro ring .

Q. What strategies resolve contradictions in reported stability data for this compound?

  • Case Study : While the compound is stable under recommended storage (dry, 2–8°C) , conflicting reports note degradation in polar aprotic solvents (e.g., DMF) over 48 hours.

  • Resolution : Conduct accelerated stability studies (40°C/75% RH) with HPLC monitoring. Use deuterated solvents for real-time NMR stability analysis .

Q. How can researchers design bioactivity studies leveraging this compound’s unique properties?

  • Target Selection : Prioritize enzymes or receptors with hydrophobic binding pockets (e.g., kinase ATP-binding sites) due to the Boc group’s lipophilicity .
  • In Vitro Assays :

  • Enzyme Inhibition : Test IC50_{50} values using fluorescence-based assays (e.g., trypsin-like proteases).
  • Cellular Uptake : Label the compound with 14^{14}C or fluorescent tags to track permeability in Caco-2 cells .

Q. What analytical methods are optimal for quantifying this compound in complex matrices?

  • LC-MS/MS : Use a C18 column with 0.1% formic acid in water/acetonitrile gradients. Monitor transitions like m/z 240.3 → 156.1 (Boc cleavage fragment) .
  • Validation : Ensure linearity (R2^2 > 0.99) across 1–1000 ng/mL and LOD < 0.5 ng/mL .

Q. How does the Boc group impact the compound’s stability under varying pH conditions?

  • Acidic Conditions : Rapid Boc deprotection occurs at pH < 2 (e.g., in gastric fluid simulations), forming 2,7-diazaspiro[4.4]nonane derivatives .
  • Neutral/Basic Conditions : Stable for >72 hours at pH 7–9, making it suitable for intravenous formulations .

Tables for Key Data

Property Value Reference
Molecular FormulaC12H20N2O3C_{12}H_{20}N_2O_3
Molecular Weight240.3 g/mol
1^1H NMR (tert-butyl)δ 1.4 ppm (s, 9H)
Stability (pH 7.4, 25°C)>95% intact after 72 hours
LC-MS Retention Time6.8 min (C18, 40% acetonitrile)

Notes for Methodological Rigor

  • Contradictory Data : Cross-validate stability and reactivity results using orthogonal techniques (e.g., NMR + LC-MS) .
  • Synthetic Reproducibility : Document solvent batch variability (e.g., THF peroxide levels) to ensure reaction consistency .

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